3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
azepan-1-yl-[7-methyl-4-(2-methylanilino)-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-16-9-5-6-10-20(16)26-21-18-12-11-17(2)25-22(18)24-15-19(21)23(28)27-13-7-3-4-8-14-27/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMNZELCJAKWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3C)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition, receptor binding, or cellular processes.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Aryl Substituent Variations :
- The target compound 's 2-methylphenyl group balances lipophilicity and steric bulk, favoring membrane permeability. In contrast, the 3,4-dimethoxyphenyl analog () introduces polar methoxy groups, which may enhance aqueous solubility but reduce blood-brain barrier penetration.
- The 4-fluoro-2-methylphenyl analog () incorporates fluorine, a common bioisostere that can enhance metabolic stability and binding interactions via halogen bonding.
This modification could influence target selectivity in enzyme inhibition.
Molecular Weight and Complexity :
- The target compound and its analogs (MW ~390–425) are larger than simpler derivatives like 7-methyl-2-phenyl-1,8-naphthyridin-4-amine (MW 235.3, ). Increased molecular weight correlates with enhanced binding specificity but may challenge pharmacokinetic properties.
Synthetic Accessibility :
- Derivatives with electron-withdrawing groups (e.g., fluorine, trifluoromethyl) or complex heterocycles (e.g., azepane, thiomorpholine) require multi-step syntheses, as seen in Michael addition and cyclization strategies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine?
- Methodology : The compound can be synthesized via catalytic hydrogenation or amination of nitro-substituted 1,8-naphthyridine precursors. For example, nitro groups at position 4 of the naphthyridine core can be reduced using Pd/C and H₂ in methanol at 20°C, yielding the amine derivative with ~22% efficiency . Alternative routes involve nitration followed by nucleophilic substitution with azepane carbonyl groups under controlled conditions .
- Key Considerations : Optimize reaction time and catalyst loading to improve yield. Monitor intermediates using HPLC or TLC for purity validation.
Q. How is structural characterization performed for this compound?
- Methodology : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹).
- NMR : ¹H NMR resolves methyl groups (δ 2.1–2.5 ppm for CH₃), aromatic protons (δ 6.8–8.2 ppm), and azepane ring protons (δ 1.5–3.0 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) .
Q. What preliminary biological activities have been reported for 1,8-naphthyridine derivatives?
- Findings : 1,8-Naphthyridines exhibit inhibitory activity against enzymes like cholinesterases or kinases. For example, derivatives with sulfonamide or morpholine substituents show IC₅₀ values in the µM range in biochemical assays .
- Experimental Design : Use enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) with positive controls (e.g., donepezil) and dose-response curves .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, use Gaussian or ORCA software to predict activation energies for amination or acylation steps. Integrate machine learning to analyze experimental datasets and identify optimal conditions (e.g., solvent, temperature) .
- Case Study : ICReDD’s approach combines computational reaction path searches with experimental validation, reducing development time by 40–60% .
Q. What strategies resolve contradictions in spectroscopic data for naphthyridine derivatives?
- Approach :
- Contradiction Example : Discrepancies in ¹H NMR chemical shifts due to solvent polarity or tautomerism.
- Resolution : Perform variable-temperature NMR or use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. How do substituents influence the compound’s pharmacokinetic properties?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : The azepane carbonyl group increases solubility, while the 2-methylphenyl moiety enhances membrane permeability.
- Metabolic Stability : Use in vitro microsomal assays (e.g., human liver microsomes) to measure half-life (t₁/₂). Compare with analogues lacking the 7-methyl group .
- Experimental Design : Employ Caco-2 cell monolayers for permeability studies and LC-MS/MS for metabolite profiling .
Q. What advanced statistical designs improve reaction optimization?
- Methodology : Use factorial design (e.g., 2³ full factorial) to screen variables:
| Factor | Levels |
|---|---|
| Temperature | 60°C, 80°C |
| Catalyst Loading | 5 mol%, 10 mol% |
| Solvent | MeOH, DMF |
- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
